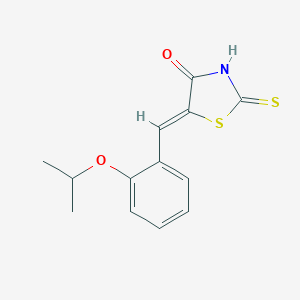

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, also known as IPT, is a thiazole derivative that has been widely studied due to its potential applications in medicinal chemistry and biochemistry. It has been used to synthesize various compounds and has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial activities. IPT has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Olefin Metathesis

This compound is extensively used for olefin metathesis, which is the rearrangement of carbon–carbon double bonds . It’s a well-known strategy to control its complex reactivity by modifying the phenyl ring in the ligand .

Catalyst for Ring-Closing Metathesis

It has been used as a catalyst for ring-closing metathesis of unprotected peptides in water .

Catalyst for Olefin Metathesis in Water

The compound has been used as a highly active catalyst for olefin metathesis in water .

Catalyst for Olefin Metathesis in Aqueous Media

It has been used as a catalyst for olefin metathesis in aqueous media under ultrasound and microwave irradiation .

Catalyst for Cross Metathesis

The compound has been used as a catalyst for cross metathesis of terminal, type 1 olefins . It provides improved selectivity in metathesis of substrates bearing unprotected -OH and -COOH groups .

Catalyst for Ring-Opening Metathesis Polymerization-Induced Self-Assembly

It has been used as a catalyst for ring-opening metathesis polymerization-induced self-assembly .

Catalyst for Metathesis of Cardanol

The compound has been used as a catalyst for metathesis of cardanol over ammonium tagged Hoveyda-Grubbs type catalyst supported on SBA-15 .

Catalyst for Metathesis@MOF

It has been used as a catalyst for Metathesis@MOF: Simple and Robust Immobilization of Metathesis Catalysts inside (Al)MIL-101-NH2 .

Mécanisme D'action

Target of Action

The primary target of this compound is the Hoveyda–Grubbs (HG) second-generation catalyst (HG-II) . This catalyst is a Ru complex with a 2-isopropoxybenzylidene ligand and is extensively used for olefin metathesis .

Mode of Action

The compound interacts with its target by modifying the phenyl ring in the ligand, thereby directly influencing the coordination of the phenolic oxygen to the metal center . A functional group attached to the phenolic moiety in the 2-alkoxybenzylidene ligand can indirectly affect the reactivities of HG-type complexes .

Biochemical Pathways

The compound affects the olefin metathesis pathway, which involves the rearrangement of carbon–carbon double bonds . The ligand exchange reactions between HG-II and phenolic moiety-modified 2-alkoxybenzylidene ligands are useful for evaluating the structural effects of the ligands .

Result of Action

The compound’s action results in the control of the complex reactivity of the HG-II catalyst . Specifically, an ethylene amide or an ester group at the terminal phenolic moiety in the benzylidene ligand was found to influence the relative stabilities of HG-type complexes compared to that of the HG-II complex .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the outer-sphere interactions also influence the catalytic activities of HG-type complexes . In the design of functionalized HG-type complexes, the outer-sphere structural effects need to be considered in addition to the optimization of the metal coordination site .

Propriétés

IUPAC Name |

(5E)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-8(2)16-10-6-4-3-5-9(10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIHLIJOGGGVLQ-YRNVUSSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3,5-dimethylpiperidine](/img/structure/B416020.png)

![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B416026.png)

![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-[4-(2-methoxy-phenyl)-piperazin-1-yl]-methanone](/img/structure/B416029.png)

![4-Benzyl-1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B416031.png)

![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B416033.png)

![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B416036.png)

![Benzotriazol-1-yl-[3-(2,6-dichloro-phenyl)-5-methyl-isoxazol-4-yl]-methanone](/img/structure/B416038.png)